Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide

Carbonic anhydrase inhibition Nitrobenzenesulfonamide SAR Positional isomer pharmacodynamics

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide (CAS 941977-69-1, molecular formula C₁₉H₂₃N₃O₆S, molecular weight 421.47 g/mol) is a synthetic secondary sulfonamide in the nitrobenzenesulfonamide subclass, distinguished by a 4-nitro orientation on the sulfonamide phenyl ring, a morpholinoethyl linker, and a 3‑methoxyphenyl substituent. The compound is actively catalogued by multiple research‑chemical suppliers and is primarily positioned as a carbonic anhydrase (CA) inhibitor tool compound or a precursor for structure–activity relationship (SAR) exploration in medicinal chemistry and chemical biology.

Molecular Formula C19H23N3O6S
Molecular Weight 421.47
CAS No. 941977-69-1
Cat. No. B2577972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide
CAS941977-69-1
Molecular FormulaC19H23N3O6S
Molecular Weight421.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3
InChIInChI=1S/C19H23N3O6S/c1-27-17-4-2-3-15(13-17)19(21-9-11-28-12-10-21)14-20-29(25,26)18-7-5-16(6-8-18)22(23)24/h2-8,13,19-20H,9-12,14H2,1H3
InChIKeyWCELIDCMEQUITP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide (CAS 941977-69-1): A Structurally Distinguished Sulfonamide Research Candidate for Carbonic Anhydrase and Cellular Profiling


N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide (CAS 941977-69-1, molecular formula C₁₉H₂₃N₃O₆S, molecular weight 421.47 g/mol) is a synthetic secondary sulfonamide in the nitrobenzenesulfonamide subclass, distinguished by a 4-nitro orientation on the sulfonamide phenyl ring, a morpholinoethyl linker, and a 3‑methoxyphenyl substituent . The compound is actively catalogued by multiple research‑chemical suppliers and is primarily positioned as a carbonic anhydrase (CA) inhibitor tool compound or a precursor for structure–activity relationship (SAR) exploration in medicinal chemistry and chemical biology [1].

Why Generic Substitution of N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide with Unvalidated Analogs Is Insufficient for Rigorous Research


The specific combination of a 4‑nitrobenzenesulfonamide warhead, a sterically demanding α‑(3‑methoxyphenyl)‑morpholinoethyl tail, and the resulting secondary sulfonamide geometry profoundly influences target recognition, isoform selectivity, and physicochemical behaviour [1][2]. In‑class sulfonamides are not interchangeable because even small positional changes—such as moving the nitro group from the 4‑ to the 3‑ or 2‑position or replacing the methoxyphenyl with a fluorophenyl or dimethylaminophenyl moiety—can alter CA inhibition potency by orders of magnitude, modify logP by more than 0.5 units, and shift selectivity profiles across the 15 human CA isoforms [3]. The data presented below quantifies this differentiation and demonstrates why CAS 941977-69-1 must be evaluated on its own merits rather than assumed to be functionally equivalent to its nearest structural neighbours.

Quantitative Differentiation Evidence for N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide vs. Closest Analogs, Alternatives, and In‑Class Candidates


Nitro‑Position Isomerism Drives >10‑Fold CA Potency Shifts: 4‑Nitro vs. 3‑Nitro vs. 2‑Nitro Scaffold Comparison

Among the three nitro‑positional isomers of the benzenesulfonamide core, the 4‑nitro derivative (the warhead embedded in CAS 941977-69-1) demonstrates markedly superior inhibition of human carbonic anhydrase II. The parent 4‑nitrobenzenesulfonamide scaffold exhibits a Ki of 0.200 nM and an IC₅₀ of 400 nM against hCA II [1]. In contrast, the 3‑nitro isomer shows substantially weaker affinity in the same assay system (IC₅₀ typically >10,000 nM in analogous nitrobenzenesulfonamide series, confirmed by multiple crystallographic SAR studies [2]). Although the secondary sulfonamide substitution in CAS 941977-69-1 is expected to moderate absolute potency relative to the primary sulfonamide scaffold, the intrinsic electronic advantage of the 4‑nitro orientation—providing optimal resonance withdrawal and zinc‑binding geometry—is retained. This renders CAS 941977-69-1 a mechanistically superior starting point for CA‑targeted probe development compared with its 3‑nitro and 2‑nitro counterparts (CAS 941934‑36‑7 and its analogues), which are commercially available but pharmacologically disfavoured.

Carbonic anhydrase inhibition Nitrobenzenesulfonamide SAR Positional isomer pharmacodynamics

N‑Alkylation with Morpholinoethyl‑(3‑methoxyphenyl) Modulates Physicochemical Profile Beyond Simple Nitrobenzenesulfonamides

N‑alkylation of the sulfonamide nitrogen transforms the primary sulfonamide (strong zinc‑binder but with limited membrane permeability) into a secondary sulfonamide with altered physicochemical properties. The core 4‑nitrobenzenesulfonamide has a calculated logP of approximately 0.5 and contains 2 hydrogen‑bond donors, limiting passive membrane diffusion . The addition of the morpholinoethyl‑(3‑methoxyphenyl) tail in CAS 941977-69-1 eliminates one H‑bond donor, introduces a basic morpholine nitrogen (predicted pKa ~7.5), and increases calculated logP into the 2.2–2.8 range—values associated with improved passive permeability while retaining sufficient aqueous solubility for in‑vitro assays [1]. In the PDI (protein disulfide isomerase) inhibition assay, the simpler N‑methyl‑4‑nitrobenzenesulfonamide secondary sulfonamide displayed an IC₅₀ of 4.00 ± 0.60 µM, demonstrating that N‑substitution preserves target engagement capability while altering potency [2]. This balanced profile contrasts with highly lipophilic, poorly soluble sulfonamide analogues (e.g., naphthalene‑1‑sulfonamide derivatives) that can complicate assay interpretation due to aggregation or non‑specific binding.

Lipophilicity Solubility Permeability Secondary sulfonamide

Morpholino‑Ethyl Linker Length Distinguishes CAS 941977‑69‑1 from Shorter‑Linker and Longer‑Linker Sulfonamide Analogues

The two‑carbon ethyl linker between the sulfonamide nitrogen and the morpholine ring in CAS 941977‑69‑1 occupies a specific geometric window that influences CA isoform binding pocket complementarity. Published SAR on morpholinoalkyl benzenesulfonamides demonstrates that linker length critically modulates inhibition potency and isoform selectivity. For example, 4‑sulfamoyl‑N‑(3‑morpholinopropyl)benzamide (a three‑carbon propyl linker) and N‑(3‑morpholinopropyl)benzene‑1,4‑disulfonamide exhibited IC₅₀ values ranging from 58 to 740 nM across hCA I, II, IV, and XII, with significantly weaker affinity for hCA XII (IC₅₀ 740 nM) [1]. The two‑carbon linker in CAS 941977‑69‑1 is expected to produce a distinct selectivity fingerprint compared with three‑carbon or direct‑attachment morpholino analogues (e.g., N‑morpholino‑2‑nitrobenzenesulfonamide), based on differential accommodation within the hydrophilic and hydrophobic halves of the CA active‑site cleft. Additionally, branched α‑substitution with the 3‑methoxyphenyl group introduces conformational constraint absent in linear morpholinoalkyl analogues, potentially enhancing selectivity for tumour‑associated isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) [2].

Linker SAR Morpholinoalkyl sulfonamide Spacer length optimization

3‑Methoxyphenyl Substituent Provides a Distinct Electronic and Steric Signature Compared with 4‑Fluorophenyl and 4‑Dimethylaminophenyl Analogues

The 3‑methoxyphenyl group at the α‑position of the morpholinoethyl chain in CAS 941977‑69‑1 is a moderate electron‑donating substituent (Hammett σₘₑₜₐ = +0.12) that influences both the basicity of the adjacent morpholine nitrogen and the overall molecular recognition surface. Commercially catalogued direct analogues bearing alternative aryl groups include N‑(2‑(4‑fluorophenyl)‑2‑morpholinoethyl)‑3‑nitrobenzenesulfonamide (electron‑withdrawing 4‑F, σₚₐᵣₐ = +0.06) and N‑(2‑(4‑(dimethylamino)phenyl)‑2‑morpholinoethyl)‑3‑nitrobenzenesulfonamide (strongly electron‑donating 4‑NMe₂, σₚₐᵣₐ = −0.83). These electronic differences are expected to modulate the pKa of the morpholine nitrogen by up to 0.5 units, altering the protonation state at physiological pH and consequently impacting binding to CA isoforms where the morpholine moiety occupies the hydrophilic rim of the active site [1]. Furthermore, the meta‑position of the methoxy group creates a steric footprint distinct from para‑substituted analogues, potentially enabling selective interactions with the hydrophobic pocket of hCA IX, a validated tumour‑associated target [2]. While direct head‑to‑head biological data remain unavailable, the electronic and steric uniqueness of the 3‑methoxyphenyl motif provides a rational basis for selecting CAS 941977‑69‑1 over its 4‑fluorophenyl or 4‑dimethylaminophenyl counterparts when methoxy‑specific hydrogen‑bonding or steric complementarity is hypothesised.

Aryl substituent SAR Electron‑donating group Methoxy vs. fluoro vs. dimethylamino

Defined Research and Industrial Application Scenarios for N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Profiling in Hypoxic Tumour Models

CAS 941977-69‑1 is optimally deployed as a probe compound in CA isoform selectivity panels, particularly those including the tumour‑associated transmembrane isoforms hCA IX and hCA XII. The 4‑nitro warhead (Ki = 0.200 nM on the core scaffold) provides high‑affinity zinc coordination, while the α‑branched morpholinoethyl‑(3‑methoxyphenyl) tail is expected, based on linker‑length SAR [1] and crystallographic studies of related bioreductive nitro‑sulfonamides [2], to bias selectivity away from ubiquitous cytosolic hCA I/II and toward the hypoxia‑inducible isoforms. Researchers investigating tumour pH regulation or developing CA‑IX‑targeted imaging agents should prioritise this compound over the 3‑nitro isomer or non‑branched morpholinoalkyl analogues.

Secondary Sulfonamide SAR Exploration for Intracellular Target Engagement

The conversion of the primary sulfonamide to the secondary N‑(morpholinoethyl) sulfonamide in CAS 941977‑69‑1 provides a defined chemical step for SAR studies exploring intracellular target engagement. The predicted logP increase of ~1.7–2.3 units relative to 4‑nitrobenzenesulfonamide, coupled with elimination of one H‑bond donor, makes this compound a suitable chemical probe for assessing whether moderate lipophilicity and secondary sulfonamide geometry can deliver sufficient membrane permeability for cytosolic CA isoform inhibition, as demonstrated by the µM‑range PDI inhibition of the analogous N‑methyl‑4‑nitrobenzenesulfonamide [3]. This compound fills a physicochemical gap between polar primary sulfonamides and excessively lipophilic naphthalene‑sulfonamide probes.

Nitro‑Positional Isomer Comparator in Crystallographic and Computational Studies

Owing to its 4‑nitro orientation, CAS 941977‑69‑1 serves as a critical comparator for crystallographic fragment‑screening campaigns and molecular docking studies aimed at mapping the electronic preferences of the CA active‑site zinc‑binding pocket. The published co‑crystal structures of 2‑substituted‑5‑nitro‑benzenesulfonamides bound to hCA II and hCA IX [2] provide a structural framework within which the 4‑nitro regioisomer can be computationally modelled to reveal differences in hydrogen‑bond networks and hydrophobic packing. Procurement of the 4‑nitro isomer is essential for completing the nitro‑positional SAR matrix.

Methoxyphenyl Pharmacophore Hypothesis Testing in Anti‑Protozoan Drug Discovery

Nitroaromatic sulfonamides have demonstrated selective inhibition of protozoan carbonic anhydrases (α‑TcCA from Trypanosoma cruzi; β‑LdcCA from Leishmania donovani) over human off‑target CAs [4]. CAS 941977‑69‑1 combines the nitroaromatic bioreductive motif with the 3‑methoxyphenyl group, a substitution pattern previously associated with enhanced anti‑protozoan activity in nitroimidazole series. This compound can be utilised as a starting point for hybrid molecule design targeting neglected tropical diseases, where the morpholinoethyl linker provides a synthetic handle for further derivatisation without compromising the nitro‑sulfonamide pharmacophore.

Quote Request

Request a Quote for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.